molecular formula C9H18N2 B13479638 4-Pyridineethanamine, 1,2,5,6-tetrahydro-N,1-dimethyl-

4-Pyridineethanamine, 1,2,5,6-tetrahydro-N,1-dimethyl-

Cat. No.: B13479638
M. Wt: 154.25 g/mol
InChI Key: KNASSBFGELOGEH-UHFFFAOYSA-N
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Description

Methyl[2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]amine is a chemical compound that belongs to the class of tetrahydropyridines This compound is characterized by its unique structure, which includes a tetrahydropyridine ring fused with a methyl group and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]amine typically involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with ethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of methyl[2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]amine may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and efficiency in the production process. The compound is typically purified through distillation or chromatography to remove any impurities and achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl[2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl[2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Methyl[2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]amine can be compared with other similar compounds, such as:

    1-methyl-1,2,3,6-tetrahydropyridine: A related compound with a similar structure but lacking the ethylamine side chain.

    Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride: Another compound with a tetrahydropyridine ring but with different substituents.

    (1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol: A compound with a hydroxyl group instead of an ethylamine side chain.

The uniqueness of methyl[2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]amine lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

N-methyl-2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine

InChI

InChI=1S/C9H18N2/c1-10-6-3-9-4-7-11(2)8-5-9/h4,10H,3,5-8H2,1-2H3

InChI Key

KNASSBFGELOGEH-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CCN(CC1)C

Origin of Product

United States

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